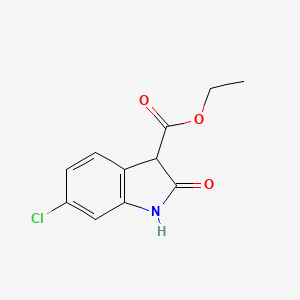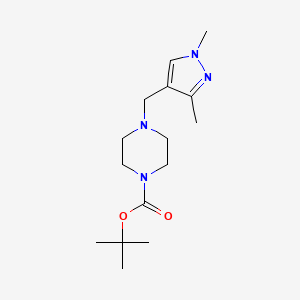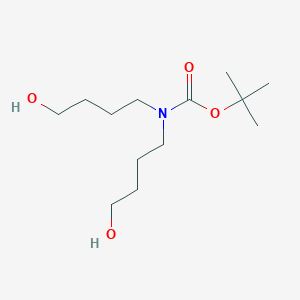
1,2-Dihydro-2,7-naphthyridin-3(4H)-one
説明
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a description of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Biological Activities and Chemical Applications
1. Diverse Biological Activities Naphthyridine derivatives have been recognized for their wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The derivatives also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, and bronchodilator activities, among others, highlighting their versatility in drug development and therapeutic applications (Madaan et al., 2015).
2. Chemical Synthesis and Modification The synthesis and application of related naphthalene compounds, such as 1,3-dihydroxynaphthalene, have been explored, showcasing various synthesis routes and highlighting their importance in the chemical industry for the development of dyes, pigments, and intermediates in organic synthesis. Photocatalytic oxidation methods have been recommended for their simplicity and eco-friendly nature (Zhang, 2005).
3. Potential in Cancer Therapy Naphthalimide, a closely related compound, has been extensively studied for its potent DNA intercalating properties, offering a framework for anticancer drug development. Structural modifications of the naphthalimide moiety have demonstrated the impact on DNA binding and antitumor activity, providing insights into the design of more effective cancer therapeutics (Tandon et al., 2017).
4. Photoinitiators for Polymerization Advancements in the use of naphthalic anhydride and naphthalimides have been noted in the field of polymerization. These compounds serve as bases for developing photoinitiators activable in the visible range, facilitating the production of panchromatic, crosslinkable, or water-soluble photoinitiators (Noirbent & Dumur, 2020).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
特性
IUPAC Name |
2,4-dihydro-1H-2,7-naphthyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUMPFNOBORQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2,7-naphthyridin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)






